Cas no 1248939-50-5 (5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide)

5-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide is a specialized chemical compound featuring a pyrazole core with a chloro substituent, coupled with a methylamino-pentanamide moiety. This structure imparts unique reactivity and potential biological activity, making it valuable in pharmaceutical and agrochemical research. The chloro-pyrazole group enhances electrophilic properties, while the methylamino-pentanamide side chain offers versatility for further functionalization. Its well-defined molecular architecture ensures consistent performance in synthetic applications, particularly in the development of targeted small-molecule inhibitors or intermediates. The compound’s stability and purity are critical for reproducible results in experimental settings. Suitable for controlled laboratory use, it requires handling under standard safety protocols due to its reactive functional groups.
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide structure
1248939-50-5 structure
商品名:5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
CAS番号:1248939-50-5
MF:C10H17ClN4O
メガワット:244.721180677414
CID:5765497
PubChem ID:61922986

5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide 化学的及び物理的性質

名前と識別子

    • 5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
    • AKOS011196912
    • EN300-1139953
    • 1248939-50-5
    • CS-0292632
    • 1H-Pyrazole-1-pentanamide, 4-chloro-α-methyl-α-(methylamino)-
    • インチ: 1S/C10H17ClN4O/c1-10(13-2,9(12)16)4-3-5-15-7-8(11)6-14-15/h6-7,13H,3-5H2,1-2H3,(H2,12,16)
    • InChIKey: HMYCJRLOZCMEHN-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=NN(C=1)CCCC(C(N)=O)(C)NC

計算された属性

  • せいみつぶんしりょう: 244.1090889g/mol
  • どういたいしつりょう: 244.1090889g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 72.9Ų

じっけんとくせい

  • 密度みつど: 1.27±0.1 g/cm3(Predicted)
  • ふってん: 434.8±45.0 °C(Predicted)
  • 酸性度係数(pKa): 16.08±0.50(Predicted)

5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1139953-10.0g
5-(4-chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
1248939-50-5
10g
$5405.0 2023-05-26
Enamine
EN300-1139953-0.1g
5-(4-chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
1248939-50-5 95%
0.1g
$930.0 2023-10-26
Enamine
EN300-1139953-0.25g
5-(4-chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
1248939-50-5 95%
0.25g
$972.0 2023-10-26
Enamine
EN300-1139953-5g
5-(4-chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
1248939-50-5 95%
5g
$3065.0 2023-10-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363302-250mg
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
1248939-50-5 98%
250mg
¥9860.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1363302-5g
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
1248939-50-5 98%
5g
¥26091.00 2024-08-09
Enamine
EN300-1139953-0.5g
5-(4-chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
1248939-50-5 95%
0.5g
$1014.0 2023-10-26
Enamine
EN300-1139953-2.5g
5-(4-chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
1248939-50-5 95%
2.5g
$2071.0 2023-10-26
Enamine
EN300-1139953-5.0g
5-(4-chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
1248939-50-5
5g
$3645.0 2023-05-26
Enamine
EN300-1139953-10g
5-(4-chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide
1248939-50-5 95%
10g
$4545.0 2023-10-26

5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide 関連文献

5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamideに関する追加情報

Introduction to 5-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide (CAS No. 1248939-50-5)

5-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide, with the CAS number 1248939-50-5, is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to a class of molecules that incorporate a pyrazole scaffold, which is well-known for its versatility in drug design and development. The presence of a 4-chloro substituent on the pyrazole ring and the specific arrangement of functional groups around the amide moiety contribute to its distinctive chemical profile.

The molecular structure of 5-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide consists of a five-carbon chain terminated by an amide group, with a methyl group at the second carbon and another methylamino group at the same position. This configuration suggests potential interactions with biological targets that are sensitive to such structural motifs. The compound's solubility, stability, and metabolic pathways are critical factors that determine its suitability for further development into a therapeutic agent.

In recent years, there has been a growing interest in exploring the pharmacological potential of pyrazole derivatives. Pyrazoles have been widely studied for their antimicrobial, anti-inflammatory, and anticancer properties. The 4-chloro substituent in this compound is particularly noteworthy, as it can enhance binding affinity to biological targets by increasing lipophilicity and electronic properties. This feature has been exploited in various drug discovery programs to develop molecules with improved pharmacokinetic profiles.

One of the most compelling aspects of 5-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide is its potential as a lead compound for further medicinal chemistry optimization. The combination of the pyrazole core with the amide and methylamino groups creates a versatile framework that can be modified to target specific biological pathways. Researchers have been particularly interested in its interactions with enzymes and receptors involved in metabolic disorders, cancer, and neurodegenerative diseases.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 4-chloro group on the pyrazole ring is a critical step that demands precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the core pyrazole scaffold efficiently.

Evaluation of the biological activity of 5-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide has revealed promising results in preclinical studies. Initial assays have shown that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preliminary data indicate that it may interact with enzymes involved in glucose metabolism, making it a candidate for treating metabolic disorders such as diabetes.

The pharmacokinetic properties of this compound are also under investigation. Studies have demonstrated that it exhibits reasonable oral bioavailability and moderate tissue distribution, which are essential characteristics for a successful drug candidate. However, further research is needed to optimize its metabolic stability and reduce any potential toxicity concerns.

In conclusion, 5-(4-Chloro-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide (CAS No. 1248939-50-5) represents a promising lead compound for pharmaceutical development. Its unique structural features, combined with preliminary biological activity data, make it an attractive candidate for further investigation. As research in this area continues to advance, this compound may play a significant role in the development of novel therapeutic agents targeting various diseases.

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